N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE
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Overview
Description
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is a complex organic compound that features a thiadiazole and triazinoindole moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE likely involves multiple steps, including the formation of the thiadiazole and triazinoindole rings, followed by their coupling to form the final product. Typical reaction conditions might include:
Formation of Thiadiazole Ring: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Triazinoindole Ring: This might involve the condensation of indole derivatives with appropriate reagents.
Coupling Reaction: The final step would involve coupling the two moieties under conditions that promote the formation of the butanamide linkage.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield simpler amides or alcohols.
Scientific Research Applications
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure.
Biological Studies: Investigating its effects on biological systems.
Materials Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve:
Molecular Targets: Such as enzymes or receptors that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Triazinoindole Derivatives: Compounds with similar triazinoindole structures.
Uniqueness
N~1~-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]BUTANAMIDE is unique due to its specific combination of functional groups and potential biological activities, which might not be present in other similar compounds.
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7OS2/c1-5-11-28-14-10-8-7-9-13(14)16-17(28)22-20(26-24-16)30-15(6-2)18(29)23-21-27-25-19(31-21)12(3)4/h7-10,12,15H,5-6,11H2,1-4H3,(H,23,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRFJENDNAGAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NN=C(S4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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